2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethoxyethylamine with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole ring. The carboxylate group is then introduced through esterification reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
- Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
- tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness: 2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate stands out due to its specific ethoxyethyl and carboxylate functional groups, which confer unique chemical properties and reactivity. These features make it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-ethoxyethyl 1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-2-16-6-7-17-12(15)9-4-3-5-10-11(9)14-8-13-10/h3-5,8H,2,6-7H2,1H3,(H,13,14) |
InChI Key |
OAIGTIRTVMRITO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=C2C(=CC=C1)NC=N2 |
Origin of Product |
United States |
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